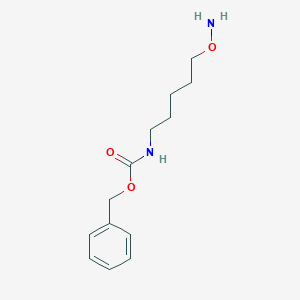

Benzyl (5-(aminooxy)pentyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

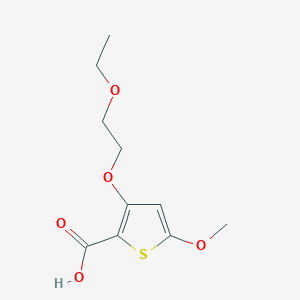

Le Carbamate de benzyl(5-(aminooxy)pentyl) est un composé organique qui comporte un groupe benzyle lié à une fraction carbamate, qui est elle-même liée à une chaîne 5-(aminooxy)pentyl.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Carbamate de benzyl(5-(aminooxy)pentyl) implique généralement les étapes suivantes :

-

Formation de l’intermédiaire aminooxy : : La première étape consiste à préparer l’intermédiaire 5-(aminooxy)pentyl. Ceci peut être réalisé en faisant réagir le 5-bromopentanol avec le chlorhydrate d’hydroxylamine en présence d’une base comme le carbonate de sodium pour obtenir le 5-(aminooxy)pentanol.

-

Formation du carbamate : : Le 5-(aminooxy)pentanol est ensuite mis à réagir avec le chloroformiate de benzyle en présence d’une base comme la triéthylamine. Cette réaction forme le Carbamate de benzyl(5-(aminooxy)pentyl) par un mécanisme de substitution nucléophile.

Méthodes de production industrielle

Bien que la méthode ci-dessus convienne à la synthèse à l’échelle du laboratoire, la production industrielle peut impliquer des processus plus efficaces et évolutifs. Ceux-ci pourraient inclure des techniques de synthèse en flux continu et l’utilisation de réacteurs automatisés pour garantir une qualité et un rendement constants.

Analyse Des Réactions Chimiques

Types de réactions

-

Oxydation : : Le Carbamate de benzyl(5-(aminooxy)pentyl) peut subir des réactions d’oxydation, en particulier au niveau du groupe aminooxy, conduisant à la formation de dérivés nitroso ou nitro.

-

Réduction : : Le composé peut être réduit pour former l’amine correspondante, qui peut être utile pour des applications synthétiques ultérieures.

-

Substitution : : Le groupe benzyle peut être substitué par d’autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des réactifs comme l’hydrure de sodium ou le tert-butylate de potassium peuvent faciliter les réactions de substitution.

Principaux produits formés

Oxydation : Dérivés nitroso ou nitro.

Réduction : Dérivés aminés correspondants.

Substitution : Divers carbamates de benzyle substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

Chimie

En synthèse organique, le Carbamate de benzyl(5-(aminooxy)pentyl) sert d’intermédiaire polyvalent pour la préparation de molécules plus complexes. Ses groupes fonctionnels permettent une large gamme de modifications chimiques.

Biologie

Le composé peut être utilisé dans le développement d’inhibiteurs enzymatiques ou comme élément constitutif de molécules bioactives. Son groupe aminooxy est particulièrement utile dans les réactions de bioconjugaison, où il peut former des liaisons oxime stables avec des composés contenant des carbonyles.

Médecine

En chimie médicinale, le Carbamate de benzyl(5-(aminooxy)pentyl) peut être étudié pour son potentiel en tant que promédicament. La liaison carbamate peut être hydrolysée in vivo pour libérer le médicament actif.

Industrie

La stabilité et la réactivité du composé le rendent approprié pour la production de polymères et d’autres matériaux avancés. Il peut également être utilisé dans la synthèse de produits chimiques de spécialité.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, Benzyl (5-(aminooxy)pentyl)carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for a wide range of chemical modifications.

Biology

The compound can be used in the development of enzyme inhibitors or as a building block for bioactive molecules. Its aminooxy group is particularly useful in bioconjugation reactions, where it can form stable oxime linkages with carbonyl-containing compounds.

Medicine

In medicinal chemistry, this compound may be explored for its potential as a prodrug. The carbamate linkage can be hydrolyzed in vivo to release the active drug.

Industry

The compound’s stability and reactivity make it suitable for use in the production of polymers and other advanced materials. It can also be used in the synthesis of specialty chemicals.

Mécanisme D'action

Le mécanisme d’action du Carbamate de benzyl(5-(aminooxy)pentyl) dépend de son application. En bioconjugaison, le groupe aminooxy réagit avec les aldéhydes ou les cétones pour former des liaisons oxime stables. Cette réaction est très spécifique et se produit dans des conditions douces, ce qui la rend utile pour le marquage des biomolécules.

Comparaison Avec Des Composés Similaires

Composés similaires

Carbamate de benzyle : Il manque le groupe aminooxy, ce qui le rend moins polyvalent dans les réactions de bioconjugaison.

Carbamate de 5-(aminooxy)pentyl : Structure similaire mais sans le groupe benzyle, ce qui peut affecter sa réactivité et sa stabilité.

Carbamate de benzyl(5-amino)pentyl : Contient un groupe amino au lieu d’un groupe aminooxy, ce qui conduit à des profils de réactivité différents.

Unicité

Le Carbamate de benzyl(5-(aminooxy)pentyl) est unique en raison de la présence à la fois du groupe benzyle et du groupe aminooxy. Cette combinaison permet une large gamme de réactions chimiques et d’applications, en particulier en bioconjugaison et en chimie médicinale.

Propriétés

Formule moléculaire |

C13H20N2O3 |

|---|---|

Poids moléculaire |

252.31 g/mol |

Nom IUPAC |

benzyl N-(5-aminooxypentyl)carbamate |

InChI |

InChI=1S/C13H20N2O3/c14-18-10-6-2-5-9-15-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16) |

Clé InChI |

PPPKSDFOXBRMKT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)COC(=O)NCCCCCON |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12078551.png)

![2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid](/img/structure/B12078560.png)

![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one](/img/structure/B12078584.png)

![4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12078592.png)

![[5-(4-Benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B12078620.png)